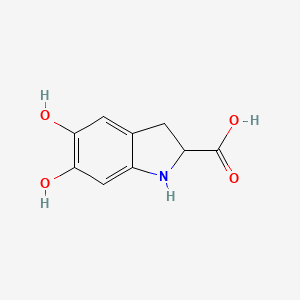

5,6-Dihydroxyindoline-2-carboxylic acid

Vue d'ensemble

Description

5,6-Dihydroxyindoline-2-carboxylic acid is a significant compound in the field of organic chemistry. It is an intermediate in the biosynthesis of melanin, the pigment responsible for the color of skin, hair, and eyes in humans and other animals . This compound is known for its role in the formation of eumelanin, a type of melanin that provides photoprotection by absorbing ultraviolet radiation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxyindoline-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 3,4-dibenzyloxybenzaldehyde with nitromethane in a Henry reaction, followed by nitration, reduction of the nitro groups, and hydrogenolysis of the benzyl protecting groups . Another method involves the use of a coupling agent (HATU/DIPEA) and protection of the catechol function by acetyl groups, which can be removed before use .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 5,6-Dihydroxyindoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s catechol group is particularly reactive, allowing for redox reactions and the formation of polymeric pigments .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like oxygen and phenolases, as well as reducing agents for the protection and deprotection of functional groups .

Major Products Formed: The major products formed from reactions involving this compound include eumelanin pigments, which are formed through oxidative polymerization . These pigments have applications in various fields, including cosmetics and bioelectronics .

Applications De Recherche Scientifique

5,6-Dihydroxyindoline-2-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of melanin pigments . In biology, it plays a role in the study of melanogenesis, the process by which melanin is produced in the body . In medicine, the compound’s derivatives are being explored for their potential use in photoprotection and as antiviral agents . Additionally, in industry, this compound is used in the development of bioinspired materials for applications in organoelectronics and bioadhesives .

Mécanisme D'action

The mechanism of action of 5,6-Dihydroxyindoline-2-carboxylic acid involves its conversion into eumelanin through oxidative polymerization. This process is catalyzed by enzymes such as tyrosinase and involves the formation of indole-5,6-quinone intermediates . The resulting eumelanin pigments provide photoprotection by absorbing ultraviolet radiation and neutralizing reactive oxygen species .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 5,6-Dihydroxyindoline-2-carboxylic acid include 5,6-Dihydroxyindole and 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) . These compounds share structural similarities and are also involved in the biosynthesis of melanin.

Uniqueness: What sets this compound apart from its similar compounds is its specific role as an intermediate in the formation of eumelanin. Its unique reactivity and ability to undergo oxidative polymerization make it a valuable compound for research and industrial applications .

Activité Biologique

5,6-Dihydroxyindoline-2-carboxylic acid (DHICA) is a significant compound in the biosynthesis of melanin and has garnered attention for its various biological activities. This article explores the biological activity of DHICA, including its antioxidant properties, role in melanin synthesis, and potential antiviral effects.

Overview of DHICA

DHICA is a precursor in the biosynthesis of eumelanin, a pigment responsible for coloration in many organisms. Its structure features two hydroxyl groups and a carboxylic acid group, which contribute to its reactivity and biological functions.

Antioxidant Activity

Antioxidant Properties

Research has demonstrated that DHICA exhibits significant antioxidant activity. Two primary assays used to evaluate this activity are:

- DPPH Assay : This assay measures the hydrogen-donor ability of compounds. In studies, DHICA showed moderate antioxidant activity compared to its carboxamides derivatives, which exhibited higher activity levels.

- FRAP Assay : This test assesses the ferric reducing power of substances. DHICA displayed good reducing power, although some derivatives showed improved performance due to better solubility .

| Compound | DPPH EC50 (µM) | FRAP (Trolox eq.) |

|---|---|---|

| DHICA | 50 | 100 |

| Carboxamide 1 | 30 | 150 |

| Carboxamide 2 | 25 | 120 |

Role in Melanin Synthesis

DHICA is crucial in the melanin biosynthetic pathway. It is oxidized by tyrosinase and tyrosinase-related proteins to form eumelanin. The enzyme activity varies among species; for instance, human tyrosinase has been shown to effectively oxidize DHICA into eumelanin precursors .

- Tyrosinase Activity : Tyrosinase catalyzes the conversion of L-tyrosine into L-DOPA and subsequently into L-DOPAquinone, which can further convert into DHICA.

- Incorporation into Melanin : DHICA units are incorporated into eumelanin through oxidative polymerization, with research indicating that it contributes to the structural diversity of melanin pigments .

Antiviral Activity

Recent studies have investigated the antiviral potential of DHICA against HIV-1. In vitro assays revealed that DHICA and its derivatives could inhibit HIV-1 integrase activity and prevent viral replication in infected cells. The effective concentration (EC50) values were reported as follows:

| Compound | EC50 (µg/mL) | CC50 (µg/mL) |

|---|---|---|

| DHICA | 0.5 | 5 |

| Derivative A | 1.5 | 15 |

| Derivative B | >30 | >100 |

These results indicate that while DHICA shows promise as an antiviral agent, its derivatives may enhance or diminish efficacy based on structural modifications .

Case Studies

- HIV-1 Inhibition : A study demonstrated that hyperbranched oligomers derived from DHICA exhibited significant antiviral activity against HIV-1, with lower molecular weight correlating with higher efficacy .

- Melanin Production Inhibition : Another investigation using B16-F10 melanoma cells showed that treatments with various concentrations of DHICA resulted in decreased melanin production, implicating its role in modulating pigmentation pathways .

Propriétés

IUPAC Name |

5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWYRSDDJVCWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC(=C(C=C21)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408516 | |

| Record name | 5,6-dihydroxyindoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18791-20-3 | |

| Record name | 5,6-dihydroxyindoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.